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Compound of Interest

Compound Name: Citalopram N-oxide

Cat. No.: B026223

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the selective
serotonin reuptake inhibitor (SSRI) citalopram and its metabolite, citalopram N-oxide. The
information presented is based on a comprehensive review of available scientific literature and
is intended to support research and development efforts in the field of pharmacology and drug
metabolism.

Executive Summary

Citalopram is an established antidepressant that undergoes extensive metabolism in the body.
One of its metabolic pathways involves N-oxidation to form citalopram N-oxide. While the
pharmacokinetics of the parent drug, citalopram, are well-documented, comprehensive data on
the pharmacokinetic profile of citalopram N-oxide in humans is limited. This guide
summarizes the available quantitative data, outlines typical experimental protocols for
pharmacokinetic analysis, and provides visual representations of the metabolic pathway and
experimental workflows.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for citalopram. Due to the
limited availability of data for citalopram N-oxide in human plasma, a complete
pharmacokinetic profile cannot be provided at this time. The available data on its excretion and
observed plasma concentrations are included for context.
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Pharmacokinetic

Citalopram (Parent Drug)

Citalopram N-oxide

Parameter (Metabolite)
Bioavailability (F) ~80%][1][2] Not available
Half-life (t%2) ~35 hours[1][3] Not available
Time to Peak Plasma ]
) 1-4 hours[1][2] Not available
Concentration (Tmax)
) Dose-dependent; e.g., ~35

Peak Plasma Concentration , _

ng/mL (after 40 mg single Not available
(Cmax)

dose)[4]
Volume of Distribution (Vd) ~12 L/kg[5] Not available
Systemic Clearance (CL) ~330 mL/min (~0.4 L/min)[5][6]  Not available

Urinary Excretion (% of dose)

12-23% (unchanged)[1][2]

7% (over 7 days, as a
percentage of a single

radioactive dose)[7]

Mean Plasma Concentration

Dose-dependent; e.g., 245 nM
(at a standard dose of 40 mg
daily)[6]

0.87 + 0.94 ng/mL (S-
enantiomer N-oxide in

depressed patients)[2]

Metabolic Pathway

Citalopram is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes. The major

metabolic pathways are N-demethylation to desmethylcitalopram (DCT) and

didesmethylcitalopram (DDCT), and N-oxidation to citalopram N-oxide. The N-oxidation of

citalopram is mediated by the enzyme CYP2D6.[1][2]
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Metabolic pathway of Citalopram.

Experimental Protocols

The following outlines a typical experimental protocol for a clinical pharmacokinetic study of

citalopram and its metabolites.
1. Study Design:

o Design: A single-center, open-label, single-dose or multiple-dose study. For comparative
studies, a randomized, crossover design is often employed.

e Subjects: Healthy adult male and/or female volunteers. Subjects undergo a screening
process to ensure they meet the inclusion and exclusion criteria.

e Dosing: Administration of a single oral dose of citalopram hydrobromide (e.g., 40 mg tablet)
with a standardized volume of water after an overnight fast.[5]
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Washout Period: In crossover studies, a washout period of at least 14 days is typically
implemented between treatments.

. Sample Collection:

Blood Sampling: Venous blood samples are collected into heparinized tubes at predose (0
hours) and at various post-dose time points (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, 120,
144, 168, and 192 hours).[4]

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then
stored frozen (e.g., at -20°C or -80°C) until analysis.

. Bioanalytical Method:

Method: High-Performance Liquid Chromatography (HPLC) with fluorescence or mass
spectrometric (LC-MS/MS) detection is commonly used for the simultaneous quantification of
citalopram and its metabolites in plasma.[2]

Sample Preparation: Plasma samples are typically prepared using liquid-liquid extraction or
solid-phase extraction to isolate the analytes of interest.

Validation: The analytical method is validated for linearity, accuracy, precision, selectivity, and
stability according to regulatory guidelines.

. Pharmacokinetic Analysis:

Parameters: The following pharmacokinetic parameters are calculated from the plasma
concentration-time data using non-compartmental or compartmental analysis:

o

Maximum plasma concentration (Cmax)

[¢]

Time to reach maximum plasma concentration (Tmax)

o

Area under the plasma concentration-time curve from time zero to the last measurable
concentration (AUCO-t)

[¢]

Area under the plasma concentration-time curve extrapolated to infinity (AUCO-o)
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o Elimination half-life (t¥%)
o Apparent total body clearance (CL/F)

o Apparent volume of distribution (Vz/F)
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General workflow for a pharmacokinetic study.

Discussion

The available data clearly outlines the pharmacokinetic profile of citalopram, demonstrating its
good oral bioavailability, relatively long half-life, and extensive metabolism. The formation of
citalopram N-oxide via CYP2D6 represents a minor metabolic pathway in terms of urinary
excretion of the metabolite.[7] However, the lack of a complete pharmacokinetic profile for
citalopram N-oxide in plasma makes a direct comparison of its systemic exposure and
disposition with the parent drug challenging. The single reported mean plasma concentration of
the S-enantiomer N-oxide suggests that its levels are significantly lower than that of the parent
compound.[2]

Further research is warranted to fully characterize the pharmacokinetics of citalopram N-
oxide. Such studies would be valuable for a more complete understanding of the overall
disposition of citalopram and could provide insights into potential drug-drug interactions and the
contribution of this metabolite to the overall pharmacological and toxicological profile of
citalopram.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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